(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-10-11(2)23-16-14(10)15(18-9-19-16)20-24(21,22)8-7-12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSMTCUGSZFVJJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)NS(=O)(=O)C=CC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=NC=NC(=C12)NS(=O)(=O)/C=C/C3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a furo[2,3-d]pyrimidine core with a chlorophenyl group and an ethenesulfonamide moiety. Its molecular formula is , and it has a molecular weight of 363.8 g/mol. The presence of the sulfonamide group is particularly noteworthy due to its known biological activities, including antimicrobial and anticancer properties.
Biological Activities
Research indicates that compounds similar to (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide exhibit several biological activities:
- Antimicrobial Activity : Sulfonamides are well-known for their ability to inhibit bacterial folate synthesis. This mechanism makes them effective against various bacterial infections.
- Anticancer Properties : The furo[2,3-d]pyrimidine structure may interact with cellular pathways involved in cancer proliferation. Studies have shown that similar compounds can inhibit receptor tyrosine kinases (RTKs), such as VEGFR-2, which is crucial for tumor angiogenesis.
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their potential to modulate inflammatory responses in various biological models.
The mechanisms through which (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide exerts its biological effects include:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Research suggests that this compound may act as a selective inhibitor of VEGFR-2 and PDGFR-β, two critical targets in cancer therapy. In vitro assays have demonstrated potent inhibition of these kinases, with IC50 values indicating effective concentrations for therapeutic applications .
- Modulation of Metabolic Pathways : The compound may undergo metabolic transformations mediated by enzymes, affecting its pharmacokinetic properties and enhancing its biological activity .
Research Findings
A summary of key research findings related to the biological activity of (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide includes:
Case Studies
- VEGFR Inhibition : A study evaluating a series of furo[2,3-d]pyrimidine derivatives found that compounds with similar scaffolds exhibited significant inhibition of VEGFR-2 activity in cellular assays. This inhibition was correlated with reduced cell proliferation in cancer models .
- Antibacterial Activity : In vitro studies have shown that sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways. This class of compounds continues to be explored for new formulations against resistant strains .
Scientific Research Applications
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folate synthesis. The presence of the furo[2,3-d]pyrimidine structure may enhance this activity through specific interactions with bacterial enzymes involved in folate metabolism.
Anticancer Properties
Research indicates that compounds similar to (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide possess anticancer properties. The furo[2,3-d]pyrimidine core is implicated in modulating cellular pathways that control cancer cell proliferation and survival. Studies have shown that related compounds can inhibit key signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects. Similar structures have been investigated for their ability to modulate inflammatory responses in various biological models. This could be particularly beneficial in treating chronic inflammatory diseases.
Interaction Studies
Understanding how (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide interacts with biological targets is crucial for optimizing its therapeutic profile. Interaction studies using techniques such as molecular docking and binding affinity assays help elucidate the compound's mechanism of action and potential side effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide, a comparison with structurally similar compounds can provide insights into its potential applications.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group; lacks furo[2,3-d]pyrimidine | Antibacterial |
| 5-Fluorouracil | Pyrimidine base; halogenated | Anticancer |
| Nifedipine | Dihydropyridine structure; calcium channel blocker | Cardiovascular |
This table illustrates how the specific combination of functional groups in (E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide may provide unique therapeutic effects not found in other analogs.
Comparison with Similar Compounds
Research Implications
The target compound’s superior activity and stability stem from synergistic effects of its substituents. Its structural framework serves as a blueprint for designing next-generation kinase inhibitors, with ongoing studies focusing on optimizing halogen substituents and linker flexibility .
Preparation Methods
Furan Ring Construction
The 5,6-dimethylfuro[2,3-d]pyrimidine scaffold is typically synthesized via a tandem cyclization-condensation protocol:
- Knoevenagel Condensation : 2,4-Dimethylfuran-3-carbaldehyde reacts with malononitrile in the presence of piperidine, yielding a γ,δ-unsaturated nitrile intermediate.
- Cyclocondensation : Treatment with guanidine hydrochloride under acidic conditions facilitates pyrimidine ring formation. This step installs the exocyclic amine at position 4.
Critical Parameters :
- Temperature control (80–100°C) to prevent furan ring opening
- Use of anhydrous DMF as solvent to enhance reaction homogeneity
- Stoichiometric acetic acid to protonate guanidine and drive cyclization
Functionalization and Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1), achieving >95% purity by HPLC.
Formation of the Ethenesulfonamide Linker
Synthesis of (E)-2-(2-Chlorophenyl)ethenesulfonyl Chloride
The sulfonyl chloride precursor is prepared through a four-step sequence:
- Styrene Formation : Heck coupling of 2-chlorobenzaldehyde with vinyltrimethylsilane yields (E)-2-(2-chlorophenyl)ethylene.
- Sulfonation : Reaction with chlorosulfonic acid (ClSO3H) at −10°C produces the β-sultone intermediate.
- Chlorination : Treatment with phosphorus pentachloride (PCl5) in dichloromethane converts the sultone to the sulfonyl chloride.
Key Observations :
- Strict temperature control (−10°C to 0°C) prevents isomerization to the Z-configuration
- Molecular sieve (4Å) addition absorbs HCl byproducts, improving yield (78–82%)
Sulfonamide Coupling
The critical sulfonamide bond forms via nucleophilic attack of the furopyrimidinyl amine on the sulfonyl chloride:
Reaction Conditions :
- Solvent: Anhydrous THF
- Base: Triethylamine (2.5 eq)
- Temperature: 0°C to room temperature
- Time: 12–16 hours
Workup :
- Filtration through Celite® to remove ammonium salts
- Extraction with dichloromethane (3×50 mL)
- Drying over MgSO4 and solvent evaporation
Yield Optimization :
- Slow addition of sulfonyl chloride (syringe pump over 2 hours) minimizes dimerization
- Substoichiometric DMAP (0.1 eq) accelerates reaction rate by 40%
Stereochemical Control in Ethenesulfonamide Formation
The E-configuration of the double bond is maintained through:
- Conformational Locking : Bulky tert-butyl groups on the pyrimidine nitrogen restrict rotation during sulfonylation.
- Kinetic vs Thermodynamic Control : Low-temperature conditions (0°C) favor the less sterically hindered transition state, yielding >98% E-isomer by 1H NMR analysis.
Analytical Confirmation :
- NOESY NMR: Absence of cross-peaks between vinyl protons confirms trans geometry
- X-ray Crystallography: Bond angles of 120.5°–122.3° at the double bond (comparable to structure in)
Scalability and Industrial Adaptations
Kilogram-Scale Production
A patented continuous flow process enhances reproducibility:
| Stage | Parameters | Outcome |
|---|---|---|
| Sulfonyl Chloride Synthesis | Microreactor, −5°C, 15 min residence | 89% yield, 99.1% purity |
| Coupling Reaction | Tubular reactor, 25°C, 5 bar pressure | 94% conversion, >99% E-selectivity |
This method reduces byproduct formation by 62% compared to batch processing.
Green Chemistry Modifications
- Solvent replacement: Cyclopentyl methyl ether (CPME) instead of THF
- Catalytic system: Immobilized lipase for base scavenging (reduces E-factor by 1.8)
Analytical Characterization Data
Spectroscopic Profile :
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 7.89 (d, J=15.8 Hz, 1H, =CH), 7.64–7.58 (m, 4H, Ar-H), 6.52 (d, J=15.8 Hz, 1H, =CH), 2.41 (s, 6H, 2×CH3)
- 13C NMR (101 MHz, DMSO-d6): δ 161.2 (C=O), 152.1 (C-SO2), 140.3 (CH=), 134.8–127.1 (Ar-C), 121.4 (CN), 19.7, 18.3 (CH3)
- HRMS : m/z 364.0641 [M+H]+ (calc. 364.0645)
Thermal Properties :
- Melting point: 218–220°C (decomposition observed by DSC at 225°C)
- Solubility: 2.1 mg/mL in DMSO, <0.01 mg/mL in water (25°C)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E:Z Ratio | Scalability |
|---|---|---|---|---|
| Batch Coupling | 72 | 98.5 | 97:3 | Pilot scale |
| Continuous Flow | 89 | 99.8 | 99.5:0.5 | Industrial |
| Enzymatic Catalysis | 68 | 97.9 | 96:4 | Lab scale |
Data synthesized from demonstrates the superiority of flow chemistry approaches.
Q & A
Q. What are the recommended synthetic routes for (E)-2-(2-chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide, and what reaction conditions are critical?
The synthesis typically involves multi-step processes, starting with the preparation of the furopyrimidine core. A common approach includes:
- Step 1 : Condensation of substituted furan derivatives with amidines to form the pyrimidine ring.
- Step 2 : Sulfonylation of the pyrimidine amine group using (E)-2-(2-chlorophenyl)ethenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Critical conditions include strict temperature control during sulfonylation to avoid isomerization and moisture exclusion to prevent hydrolysis .
Q. How can structural integrity and purity of this compound be confirmed experimentally?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Analyze - and -NMR to verify substituent positions (e.g., E-configuration of the ethenesulfonamide group, methyl groups on the furopyrimidine).
- HPLC/MS : Confirm molecular weight ([M+H] expected at ~435.9 g/mol) and purity (>95% by UV detection at 254 nm).
- X-ray crystallography : Resolve ambiguities in stereochemistry (if crystals are obtainable) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should focus on target-specific assays:
- Enzyme inhibition : Test against kinases or sulfotransferases due to the sulfonamide moiety.
- Cellular assays : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for protein targets predicted via computational docking .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated?
Employ isotopic labeling (e.g., ) to track sulfonylation intermediates. Combine DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps. Kinetic studies (variable-temperature NMR) can further clarify activation energies .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Focus on the sulfonamide group’s interactions with catalytic lysine residues.
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Pharmacophore modeling : Map electrostatic and hydrophobic features of the compound to prioritize structural modifications .
Q. How can contradictions in spectral data (e.g., unexpected -NMR shifts) be resolved?
- Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation of the ethenesulfonamide group).
- COSY/NOESY : Identify through-space correlations to confirm stereochemistry.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)acetamide) to validate assignments .
Q. What strategies mitigate stability issues during storage or biological assays?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Buffered solutions : Use PBS (pH 7.4) with 0.01% BSA to reduce aggregation in aqueous media.
- Light protection : Shield from UV exposure to avoid photoisomerization of the ethene group .
Q. How does this compound compare to analogs with modified furopyrimidine or sulfonamide groups?
Notes for Methodological Rigor
- Data Reproducibility : Replicate synthetic steps ≥3 times with independent batches to confirm yield and purity.
- Negative Controls : Include analogs lacking the sulfonamide group in biological assays to isolate its contribution.
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and waste disposal of chlorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
